2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine
CAS No.:
Cat. No.: VC20189476
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O |
|---|---|
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 2-cyclopropyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine |
| Standard InChI | InChI=1S/C9H12N2O/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-9/h6,10H,1-5H2 |
| Standard InChI Key | QBZIRLWVCSOAHS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC3=C(O2)CNCC3 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
2-Cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine features a bicyclic framework comprising an oxazole ring fused to a tetrahydropyridine moiety. The oxazole component (a five-membered ring containing oxygen and nitrogen) is linked to the six-membered tetrahydropyridine ring at the 5,4-c position, indicating fusion between the oxazole’s third and fourth atoms and the pyridine’s fourth and fifth atoms . The cyclopropyl group at position 2 of the oxazole ring introduces angular strain and influences the compound’s electronic distribution.
Molecular Formula and Weight
The molecular formula is C₉H₁₂N₂O, with a calculated molecular weight of 164.20 g/mol. This aligns with structurally analogous compounds, such as 2-propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (C₉H₁₄N₂O, 166.22 g/mol), where the cyclopropyl group replaces the propyl chain, reducing the hydrogen count by two.
Table 1: Comparative Molecular Data of Selected Oxazolo-Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-Cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine | C₉H₁₂N₂O | 164.20 | Not publicly disclosed |
| 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine | C₉H₁₄N₂O | 166.22 | 885273-11-0 |
| 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine | C₆H₈N₂O | 124.14 | 253682-42-7 |
Spectroscopic and Stereochemical Properties
While experimental spectral data for the cyclopropyl variant remains limited, inferences can be drawn from related systems. The oxazole ring’s infrared (IR) absorption bands typically appear near 1650–1600 cm⁻¹ (C=N stretching) and 1250–1050 cm⁻¹ (C–O–C asymmetric stretching). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and the oxazole’s aromatic proton (δ 7.5–8.5 ppm) . The tetrahydropyridine ring’s chair or boat conformation influences both reactivity and intermolecular interactions.
Synthetic Methodologies
Multicomponent Bicyclization Strategies
The synthesis of fused oxazolo-pyridine systems often employs multicomponent reactions (MCRs) to streamline ring formation. For example, the preparation of tricyclic pyrazolo[3,4-b]pyridines involves Knoevenagel condensation, Michael addition, and cyclization steps using arylglyoxals, amines, and cyclic ketones . Adapting this approach, 2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine could be synthesized via:
-
Cyclopropanation: Introducing the cyclopropyl group through [2+1] cycloaddition of a vinyl oxazole precursor with a diazo compound.
-
Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the oxazole ring from diene precursors.
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency in heterocyclic synthesis, as demonstrated in the synthesis of cyclopenta-fused pyrazolo[3,4-b]pyridines . Applying similar conditions (e.g., acetic acid solvent, 110°C, 25–30 min irradiation) could accelerate the cyclization of preformed intermediates into the target compound.
Table 2: Representative Reaction Conditions for Oxazolo-Pyridine Synthesis
| Reaction Component | Role | Example Conditions |
|---|---|---|
| Arylglyoxal | Electrophilic carbonyl source | 2,2-Dihydroxy-1-phenylethanone |
| Cyclopropylamine derivative | Nucleophile | Cyclopropanecarboxamide |
| Acid catalyst | Promote cyclization | Acetic acid (1.5 mL, 110°C, MW) |
| Solvent | Reaction medium | DMF or acetic acid |
Physicochemical Properties and Stability
Thermodynamic Parameters
The cyclopropyl group’s ring strain (≈27 kcal/mol) elevates the compound’s internal energy, potentially lowering its thermal stability compared to non-cyclopropyl analogs. Predicted properties include:
-
Boiling Point: ~250–270°C (similar to 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine’s 262°C ).
-
Density: ~1.12–1.18 g/cm³ (approximated from bicyclic heterocycles ).
-
Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the oxazole’s polarity.
Stability Under Ambient Conditions
Oxazole rings are generally resistant to hydrolysis but may degrade under strong acidic or basic conditions. The tetrahydropyridine moiety’s partial saturation reduces aromaticity, increasing susceptibility to oxidation. Storage recommendations include inert atmospheres and low temperatures to prevent cyclopropane ring opening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume